Cas no 1202077-00-6 (1-(3,3-difluorocyclopentyl)ethan-1-one)

1-(3,3-Difluorocyclopentyl)ethan-1-one is a fluorinated cyclic ketone with potential applications in pharmaceutical and agrochemical synthesis. The presence of two fluorine atoms at the 3-position of the cyclopentyl ring enhances its reactivity and stability, making it a valuable intermediate for selective functionalization. Its structural rigidity and electron-withdrawing properties facilitate controlled transformations in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s high purity and well-defined stereochemistry ensure reproducibility in synthetic routes. Its compatibility with various reaction conditions, including nucleophilic additions and reductions, underscores its versatility as a building block in fine chemical synthesis.
1-(3,3-difluorocyclopentyl)ethan-1-one structure
1202077-00-6 structure
Product name:1-(3,3-difluorocyclopentyl)ethan-1-one
CAS No:1202077-00-6
MF:C7H10F2O
Molecular Weight:148.150509357452
MDL:MFCD28501818
CID:4562751
PubChem ID:67111687

1-(3,3-difluorocyclopentyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(3,3-difluorocyclopentyl)-
    • 1-(3,3-difluorocyclopentyl)ethanone
    • 1-(3,3-Difluorocyclopentyl)-ethanone
    • SB13802
    • Ethanone,1-(3,3-difluorocyclopentyl)-
    • (rac)-1-(3,3-difluorocyclopentyl)ethanone
    • P15477
    • 1-(3,3-difluorocyclopentyl)ethan-1-one
    • 1202077-00-6
    • SCHEMBL1661679
    • EN300-300768
    • AS-52671
    • CS-0049587
    • AKOS030237943
    • MDL: MFCD28501818
    • インチ: 1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3
    • InChIKey: ULCPHYUACJRMIJ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C(C)=O)C1)F

計算された属性

  • 精确分子量: 148.07
  • 同位素质量: 148.07
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 17.1

1-(3,3-difluorocyclopentyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-300768-0.05g
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 95.0%
0.05g
$75.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0727-500MG
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 97%
500MG
¥ 1,405.00 2023-03-31
Enamine
EN300-300768-10.0g
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 95.0%
10.0g
$1630.0 2025-03-19
ChemScence
CS-0049587-5g
1-(3,3-Difluorocyclopentyl)ethanone
1202077-00-6
5g
$1395.0 2022-04-02
TRC
E676748-50mg
1-(3,3-Difluorocyclopentyl)-ethanone
1202077-00-6
50mg
$ 115.00 2022-06-05
eNovation Chemicals LLC
D586394-250MG
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 97%
250mg
$115 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0727-1G
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 97%
1g
¥ 2,112.00 2023-03-31
Enamine
EN300-300768-2.5g
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 95.0%
2.5g
$539.0 2025-03-19
Advanced ChemBlocks
L21266-1G
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 97%
1G
$430 2023-09-15
Advanced ChemBlocks
L21266-5G
1-(3,3-difluorocyclopentyl)ethan-1-one
1202077-00-6 97%
5G
$1,200 2023-09-15

1-(3,3-difluorocyclopentyl)ethan-1-one 関連文献

1-(3,3-difluorocyclopentyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No 1202077-00-6 and Product Name 1-(3,3-difluorocyclopentyl)ethan-1-one

The compound with the CAS number 1202077-00-6 and the product name 1-(3,3-difluorocyclopentyl)ethan-1-one represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms in the cyclopentyl ring not only imparts distinct electronic and steric properties but also opens up avenues for modulating biological activity, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The structure of 1-(3,3-difluorocyclopentyl)ethan-1-one aligns well with this trend, as the fluorine atoms can influence both the reactivity and the biological interactions of the molecule. This has led to extensive studies focusing on its synthesis, characterization, and potential applications in drug discovery.

The synthesis of 1-(3,3-difluorocyclopentyl)ethan-1-one involves intricate organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of fluorine atoms into a cyclopentyl framework necessitates careful selection of reagents and conditions to ensure high yield and purity. Researchers have employed various strategies, including metal-catalyzed cross-coupling reactions and fluorination techniques, to construct this complex molecule efficiently. These synthetic approaches not only demonstrate the compound's synthetic accessibility but also contribute to the broader toolkit available for fluorinated drug development.

One of the most compelling aspects of 1-(3,3-difluorocyclopentyl)ethan-1-one is its potential as a building block for more complex pharmacophores. The cyclopentyl group provides a rigid scaffold that can be further functionalized to target specific biological pathways. For instance, modifications at the ketone position or the terminal carbon can introduce new interactions with biological targets, such as enzymes or receptors. This flexibility has prompted investigations into its role in developing treatments for various diseases, including cancer and inflammatory disorders.

Recent studies have begun to explore the pharmacological properties of derivatives of 1-(3,3-difluorocyclopentyl)ethan-1-one. Researchers have synthesized several analogs and evaluated their activity against relevant biological targets. Preliminary findings suggest that certain modifications can significantly enhance binding affinity and selectivity, paving the way for developing novel therapeutics. These studies underscore the importance of fluorinated compounds in modern drug design and highlight the potential of 1-(3,3-difluorocyclopentyl)ethan-1-one as a lead compound.

The incorporation of fluorine atoms into organic molecules is not without challenges. The electronic nature of fluorine can lead to significant changes in molecular properties, necessitating thorough characterization to understand its impact on biological activity. Advanced spectroscopic techniques, such as NMR spectroscopy and X-ray crystallography, have been instrumental in elucidating the structure-activity relationships (SAR) of 1-(3,3-difluorocyclopentyl)ethan-1-one derivatives. These tools provide insights into how structural modifications affect molecular interactions with biological targets, guiding the design of more effective drug candidates.

The future prospects for 1-(3,3-difluorocyclopentyl)ethan-1-one are promising, with ongoing research aimed at expanding its applications in pharmaceuticals. Efforts are underway to develop more efficient synthetic routes and to explore its potential in other areas, such as materials science and agrochemicals. The compound's unique structural features make it a versatile platform for innovation across multiple disciplines.

In conclusion,1-(3,3-difluorocyclopentyl)ethan-1-one (CAS No 1202077-00-6) represents a significant contribution to the field of organic chemistry and pharmaceutical research. Its unique structure and functional attributes offer numerous opportunities for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound,it is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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